N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C20H26BrN3O5S2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.04973 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related sulfonyl compounds provides a foundational understanding of their potential applications. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed for electron-rich heteroarenes and N-arylacrylamides, starting from bromomethyl phenyl sulfone derivatives. This method offers mild and efficient access to various (phenylsulfonyl)methylated compounds, showcasing the utility of related sulfonyl and bromo-compounds in organic synthesis (Liu & Li, 2016).
Biological Activities and Mechanisms
The compound and its analogs have been studied for their biological activities and underlying mechanisms. For example, a new synthetic sulfonylurea compound was shown to inhibit the action of thromboxane A2 (TXA2) both in vivo and in vitro, affecting platelet aggregation and aorta vascular smooth muscle, indicating potential applications in cardiovascular research (Lu et al., 2012).
Advanced Material Science
Sulfonyl compounds, similar to the one , have applications in advanced material science, such as in the synthesis of novel polymers for desalination membrane technology. Polysulfone composite membranes, for example, were prepared by blending novel polymers synthesized using a sulfonamide route, offering insights into the utility of sulfonyl-based compounds in environmental and material sciences (Padaki et al., 2013).
Enzyme Modification and Biocatalysis
The utility of sulfonyl compounds extends into the realm of enzyme modification and biocatalysis. Research has explored the covalent immobilization of enzymes onto UV-curable coatings using sulfonyl bromide, demonstrating the relevance of sulfonyl derivatives in creating immobilized enzyme systems for industrial applications (Yarar & Kahraman, 2009).
Agricultural and Pest Management
Sulfonyl-containing compounds have also been investigated for their potential in agricultural and pest management. For instance, certain sulfonyl amides exhibit significant antifeedant activities against pests like Tribolium castaneum, highlighting their potential as insect antifeedant agents (Yang et al., 2015).
Properties
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O5S2/c1-5-23(6-2)31(28,29)18-10-7-16(8-11-18)22-20(25)14-24(30(4,26)27)17-9-12-19(21)15(3)13-17/h7-13H,5-6,14H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYLVNKRKGBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Br)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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